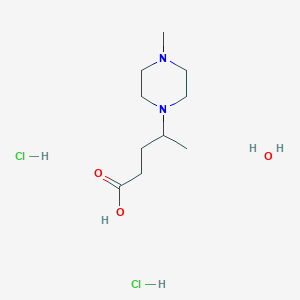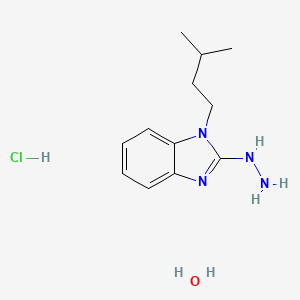
2-Hydrazino-1-(3-methylbutyl)-1H-benzimidazole hydrochloride hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydrazino-1-(3-methylbutyl)-1H-benzimidazole hydrochloride hydrate is a chemical compound with potential applications in various scientific fields. It is characterized by the presence of a hydrazino group attached to a benzimidazole ring, which is further substituted with a 3-methylbutyl group. The hydrochloride hydrate form indicates that the compound is in its salt form, combined with water molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazino-1-(3-methylbutyl)-1H-benzimidazole hydrochloride hydrate typically involves the following steps:
Formation of Benzimidazole Core: The initial step involves the formation of the benzimidazole core, which can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of Hydrazino Group: The hydrazino group is introduced by reacting the benzimidazole derivative with hydrazine hydrate under controlled conditions.
Substitution with 3-Methylbutyl Group: The 3-methylbutyl group is introduced through an alkylation reaction, where the benzimidazole derivative is treated with an appropriate alkyl halide in the presence of a base.
Formation of Hydrochloride Hydrate: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid, followed by crystallization to obtain the hydrate form.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-Hydrazino-1-(3-methylbutyl)-1H-benzimidazole hydrochloride hydrate can undergo various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts and elevated temperatures.
Major Products Formed
Oxidation: Azo and azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the electrophile used.
科学研究应用
2-Hydrazino-1-(3-methylbutyl)-1H-benzimidazole hydrochloride hydrate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 2-Hydrazino-1-(3-methylbutyl)-1H-benzimidazole hydrochloride hydrate involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The benzimidazole ring can interact with DNA and other biomolecules, potentially disrupting their function and leading to therapeutic effects.
相似化合物的比较
Similar Compounds
2-Hydrazino-1,3-benzoxazole: Similar in structure but contains an oxygen atom in the ring instead of nitrogen.
2-Hydrazino-6-methyl-1,3-benzothiazole: Contains a sulfur atom in the ring and a methyl group at the 6-position.
2-Hydrazino-1-methylpyridinium tosylate: Contains a pyridine ring and a tosylate group.
Uniqueness
2-Hydrazino-1-(3-methylbutyl)-1H-benzimidazole hydrochloride hydrate is unique due to the presence of the 3-methylbutyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its lipophilicity and potentially improve its ability to interact with biological membranes and targets.
属性
IUPAC Name |
[1-(3-methylbutyl)benzimidazol-2-yl]hydrazine;hydrate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4.ClH.H2O/c1-9(2)7-8-16-11-6-4-3-5-10(11)14-12(16)15-13;;/h3-6,9H,7-8,13H2,1-2H3,(H,14,15);1H;1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEGNKOYWHYJOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=CC=CC=C2N=C1NN.O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[3-(5-Fluoro-1H-benzimidazol-2-yl)propyl]amine dihydrochloride hydrate](/img/structure/B7970533.png)
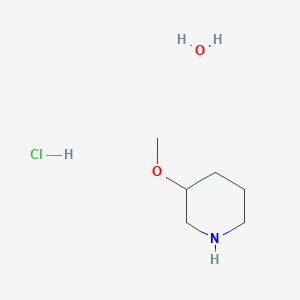
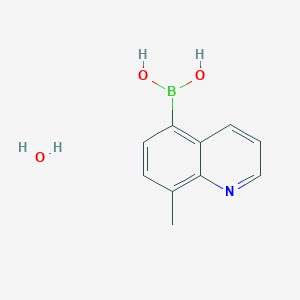
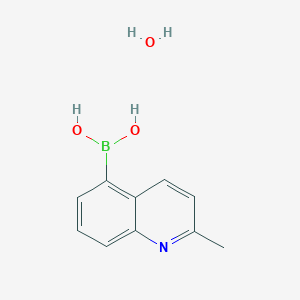
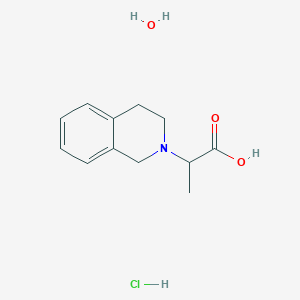
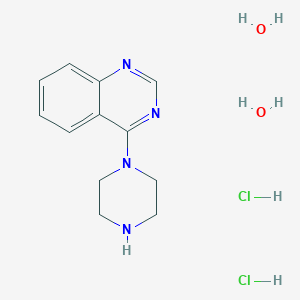

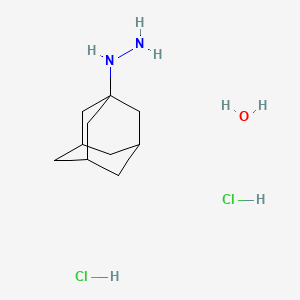
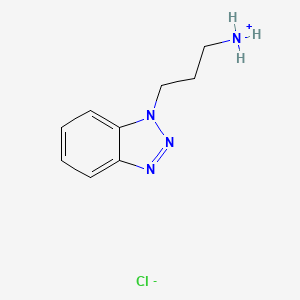
![1-Methyl-4-[1-(4-piperidinyl)ethyl]piperazine trihydrochloride dihydrate](/img/structure/B7970589.png)
![2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine hydrochloride hydrate](/img/structure/B7970592.png)

![[2-(Dimethylamino)phenyl]boronic acid hydrochloride hydrate](/img/structure/B7970614.png)
